

# head-to-head comparison of INCB062079 and roblitinib (FGF401)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | INCB38579 |           |
| Cat. No.:            | B15609461 | Get Quote |

# Head-to-Head Comparison: INCB062079 vs. Roblitinib (FGF401)

In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4) have emerged as a promising strategy, particularly for hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis. This guide provides a detailed, data-driven comparison of two key selective FGFR4 inhibitors: INCB062079, developed by Incyte Corporation, and roblitinib (FGF401), developed by Novartis. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their biochemical, preclinical, and clinical profiles.

**At a Glance: Kev Characteristics** 

| Feature             | INCB062079                                                                                  | Roblitinib (FGF401)                                                                                      |
|---------------------|---------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Oral, selective, irreversible inhibitor of FGFR4. Binds to Cys552 in the active site.[1][2] | Oral, selective, reversible-covalent inhibitor of FGFR4. Forms a hemithioacetal with Cys552.[3][4][5][6] |
| Developer           | Incyte Corporation                                                                          | Novartis                                                                                                 |
| Development Status  | Clinical development terminated.[7]                                                         | Phase 1/2 clinical trials completed.[8][9][10]                                                           |



## **Biochemical and Cellular Activity**

Both INCB062079 and roblitinib are highly potent and selective inhibitors of FGFR4. Their activity has been characterized in various biochemical and cellular assays.

| Parameter        | INCB062079                                                                | Roblitinib (FGF401)                                                        |
|------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------|
| FGFR4 IC50       | Low nanomolar potency.[2]                                                 | 1.1 - 2.4 nM.[11][12][13][14]                                              |
| Selectivity      | >250-fold vs FGFR1/2/3; >800-<br>fold vs a large kinase panel.[2]<br>[15] | >1000-fold against other kinases, including FGFR1/2/3. [12][14]            |
| Cellular Potency | EC50 < 200 nM in FGF19-<br>amplified HCC cell lines.[2]                   | IC50 of 9-12 nM in sensitive<br>HCC cell lines (Hep3B, HUH7,<br>JHH7).[11] |

## **Preclinical Efficacy**

The anti-tumor activity of both compounds has been evaluated in preclinical models of HCC with FGF19/FGFR4 pathway activation.

| Model                            | INCB062079                                                                                                                     | Roblitinib (FGF401)                                                                                    |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Subcutaneous Xenografts          | Dose-dependent tumor growth inhibition and regressions at tolerated doses (10-30 mg/kg BID).[2][15]                            | Robust dose-dependent tumor regression/stasis in cell-line and patient-derived xenografts. [8][16][17] |
| Orthotopic Xenografts            | Strong suppression of plasma<br>alpha-fetoprotein (AFP) and<br>FGF19 levels, correlating with<br>reduced liver tumor mass.[15] | Not explicitly detailed in the provided results.                                                       |
| Patient-Derived Xenografts (PDX) | 50-66% tumor growth reduction in HCC PDX models with FGF19 amplification.[15]                                                  | Remarkable anti-tumor activity in FGF19, FGFR4, and KLB positive PDX models.[12][16] [17]              |



## **Clinical Trial Overview**

Both INCB062079 and roblitinib have been evaluated in first-in-human clinical trials.

| Aspect                | INCB062079<br>(NCT03144661)                                                                                                                                                             | Roblitinib (FGF401)<br>(NCT02325739)                                                                                                                                              |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase                 | Phase 1.[18]                                                                                                                                                                            | Phase 1/2.[8][14][19]                                                                                                                                                             |
| Patient Population    | Advanced solid tumors.[18]                                                                                                                                                              | HCC and other solid tumors with FGFR4/KLB expression. [8][14][19]                                                                                                                 |
| Key Outcomes          | Study terminated before establishing MTD due to slow accrual. Demonstrated a manageable safety profile and evidence of target inhibition. One partial response was observed.[7][18][20] | Recommended Phase 2 Dose (RP2D) established at 120 mg once daily. Showed a manageable safety profile and preliminary signs of efficacy, with objective responses observed.[8][14] |
| Common Adverse Events | Diarrhea (60.9%), fatigue<br>(56.5%), nausea (47.8%).[7]<br>[18][20]                                                                                                                    | Diarrhea (73.8%), increased<br>AST (47.5%), increased ALT<br>(43.8%).[8]                                                                                                          |

## Signaling Pathways and Experimental Workflow FGFR4 Signaling Pathway

The FGF19/FGFR4 signaling pathway plays a crucial role in regulating bile acid metabolism and hepatocyte proliferation. Dysregulation of this pathway is a key driver in a subset of HCCs.





Click to download full resolution via product page

Caption: The FGF19/FGFR4 signaling cascade and points of inhibition.

### **Experimental Workflow for Inhibitor Evaluation**

A typical preclinical workflow for evaluating FGFR4 inhibitors involves a series of in vitro and in vivo experiments to determine potency, selectivity, and anti-tumor activity.





Click to download full resolution via product page

Caption: A standard workflow for the preclinical evaluation of FGFR4 inhibitors.

## **Detailed Experimental Protocols**

Biochemical Kinase Assays (for IC50 determination):

- Principle: To measure the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
- General Protocol: Recombinant human FGFR4 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. The test compound



(INCB062079 or roblitinib) is added at various concentrations. The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). The amount of phosphorylated substrate is then quantified, typically using a luminescence-based or fluorescence-based method. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation. For covalent inhibitors, pre-incubation time of the inhibitor with the enzyme before the addition of ATP is a critical parameter.

#### Cell Proliferation Assays:

- Principle: To determine the effect of the inhibitor on the growth of cancer cell lines.
- General Protocol: HCC cell lines with known FGF19/FGFR4 status (e.g., Hep3B, HUH7 with FGF19 amplification, and insensitive lines as controls) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The EC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

#### In Vivo Tumor Xenograft Studies:

- Principle: To evaluate the anti-tumor efficacy of the compound in a living organism.
- General Protocol: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with a suspension of a human HCC cell line (e.g., Hep3B) or fragments from a patient-derived tumor. Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into vehicle control and treatment groups. The test compound is administered orally at one or more dose levels, typically once or twice daily. Tumor volume is measured regularly (e.g., twice a week) with calipers. At the end of the study, tumors and other tissues may be collected for pharmacodynamic biomarker analysis (e.g., western blotting for pFGFR4).

### Conclusion

Both INCB062079 and roblitinib (FGF401) are potent and highly selective inhibitors of FGFR4 that have demonstrated significant preclinical anti-tumor activity in models of HCC driven by FGF19/FGFR4 signaling. While INCB062079's clinical development was halted, roblitinib has



progressed further, with a recommended Phase 2 dose established. The on-target adverse events, primarily gastrointestinal and hepatic, are consistent with the mechanism of action of FGFR4 inhibition and its role in bile acid homeostasis. The data presented here provide a basis for understanding the similarities and differences between these two molecules and for informing future research and development of FGFR4-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of machine learning to tumor growth inhibition modeling for hepatocellular carcinoma patients under Roblitinib (FGF401) drug treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. axonmedchem.com [axonmedchem.com]



- 14. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. roblitinib (FGF401) News LARVOL Sigma [sigma.larvol.com]
- 17. FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular C... [ouci.dntb.gov.ua]
- 18. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [head-to-head comparison of INCB062079 and roblitinib (FGF401)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609461#head-to-head-comparison-of-incb062079-and-roblitinib-fqf401]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



